molecular formula C19H23Cl3N2OS B13764303 Dibenzo(b,f)thiepin-2-ol, 10,11-dihydro-8-chloro-11-(4-methyl-1-piperazinyl)-, dihydrochloride CAS No. 63186-51-6

Dibenzo(b,f)thiepin-2-ol, 10,11-dihydro-8-chloro-11-(4-methyl-1-piperazinyl)-, dihydrochloride

Cat. No.: B13764303
CAS No.: 63186-51-6
M. Wt: 433.8 g/mol
InChI Key: KIUQLAWRZOXKHK-UHFFFAOYSA-N
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Description

Chemical Structure and Properties:
The compound, with the systematic name Dibenzo(b,f)thiepin-2-ol, 10,11-dihydro-8-chloro-11-(4-methyl-1-piperazinyl)-, dihydrochloride (CAS: 156632-07-4), features a dibenzo[b,f]thiepin core—a seven-membered sulfur-containing heterocycle fused with two benzene rings. Key structural elements include:

  • 10,11-Dihydro saturation, reducing ring strain and enhancing stability.
  • 8-Chloro substitution, a common pharmacophore in neuroactive drugs.
  • 11-(4-Methyl-1-piperazinyl) group, critical for receptor interactions.
  • Dihydrochloride salt, improving aqueous solubility and bioavailability .

Properties

CAS No.

63186-51-6

Molecular Formula

C19H23Cl3N2OS

Molecular Weight

433.8 g/mol

IUPAC Name

3-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-8-ol;dihydrochloride

InChI

InChI=1S/C19H21ClN2OS.2ClH/c1-21-6-8-22(9-7-21)17-11-13-10-14(20)2-4-18(13)24-19-5-3-15(23)12-16(17)19;;/h2-5,10,12,17,23H,6-9,11H2,1H3;2*1H

InChI Key

KIUQLAWRZOXKHK-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2CC3=C(C=CC(=C3)Cl)SC4=C2C=C(C=C4)O.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Dibenzothiepin Core

The dibenzothiepin nucleus (10,11-dihydro-dibenzo[b,f]thiepin) is commonly synthesized via cyclization reactions starting from substituted thiophenols and appropriately functionalized benzene derivatives. For example, a key intermediate such as 10-chloro-8-fluoro-10,11-dihydro-2-methyldibenzo[b,f]thiepin can be prepared by:

  • Reacting 4-fluorothiophenol with potassium hydroxide in aqueous medium under nitrogen atmosphere at elevated temperature (~50°C).
  • Subsequent cyclization and functionalization steps to build the dibenzothiepin ring system with desired substitutions.

Formation of the 2-Hydroxy Group

The hydroxyl group at position 2 (2-ol) can be introduced by selective oxidation or hydrolysis of a precursor functional group at that position. This step may involve:

  • Hydrolysis of an ester or ether precursor under acidic or basic conditions.
  • Controlled oxidation reactions to convert a methyl or other substituent into a hydroxyl group, ensuring regioselectivity at position 2.

Conversion to the Dihydrochloride Salt

The final compound is often converted to its dihydrochloride salt to improve its physicochemical properties for pharmaceutical use. This is done by:

  • Treating the free base form of the compound with excess hydrochloric acid in an appropriate solvent (e.g., ethanol or water).
  • Cooling the reaction mixture to induce crystallization of the dihydrochloride salt.
  • Isolating the salt by filtration and drying.

Summary Table of Preparation Steps

Step Process Description Reagents/Conditions Notes
1 Formation of dibenzothiepin core 4-Fluorothiophenol, KOH, nitrogen atmosphere, 50°C Cyclization to dibenzothiepin scaffold
2 Introduction of 8-chloro substituent Chlorination reagents (e.g., PCl5, POCl3) Chlorination at position 8 under mild conditions
3 Substitution at position 11 with 4-methylpiperazine 4-Methylpiperazine, reflux, inert atmosphere, 36–48 h Nucleophilic substitution on leaving group
4 Introduction of 2-hydroxy group Hydrolysis or oxidation agents Selective functional group transformation at position 2
5 Formation of dihydrochloride salt HCl in solvent, cooling Salt crystallization for stability and solubility

Research Findings and Process Optimization

  • The reaction to introduce the 4-methylpiperazinyl group requires careful control of temperature and atmosphere to avoid decomposition and side reactions. Argon or nitrogen atmosphere is preferred to maintain inert conditions during long reflux periods.
  • The chlorination step to introduce the 8-chloro substituent is typically carried out at room temperature with phosphorus pentachloride or related reagents, with reaction times from 1 to 3 hours to ensure complete conversion without over-chlorination.
  • Hydrolysis or oxidation to install the hydroxyl group at position 2 demands mild conditions to preserve the integrity of the dibenzothiepin ring and other sensitive substituents.
  • The final dihydrochloride salt form exhibits improved melting point and crystallinity, which is critical for pharmaceutical formulation and bioavailability.

The preparation of Dibenzo(b,f)thiepin-2-ol, 10,11-dihydro-8-chloro-11-(4-methyl-1-piperazinyl)-, dihydrochloride involves a multi-step synthetic route starting from substituted thiophenols to build the dibenzothiepin core, followed by selective chlorination, nucleophilic substitution with 4-methylpiperazine, hydroxyl group introduction, and final salt formation. The process requires careful control of reaction conditions, inert atmospheres, and purification steps to ensure high purity and yield. This synthesis is supported by various patent disclosures and organic synthesis literature, reflecting a robust and replicable methodology.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions may result in the replacement of the chlorine atom with other functional groups.

Scientific Research Applications

Dibenzo(b,f)thiepin-2-ol, 10,11-dihydro-8-chloro-11-(4-methyl-1-piperazinyl)-, dihydrochloride is used in various scientific research applications. In chemistry, it is studied for its reactivity and potential as a building block for more complex molecules. In biology, it is used to investigate its effects on cellular processes and its potential as a therapeutic agent. In medicine, it is explored for its pharmacological properties and potential use in treating certain diseases. In industry, it may be used as an intermediate in the synthesis of other chemicals or as a reagent in specific processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Further research is needed to fully elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dibenzo[b,f]oxazepines (e.g., Loxapine and Amoxapine)

  • Structural Differences :
    • Heteroatom : Oxygen in oxazepines vs. sulfur in thiepins.
    • Substituents : Loxapine has an 11-(4-methylpiperazinyl) group, while amoxapine includes a methoxy substitution.
  • Pharmacology: Loxapine acts as a dopamine and serotonin receptor antagonist (antipsychotic), whereas amoxapine functions as a norepinephrine reuptake inhibitor (antidepressant) .
  • Synthesis :
    • Microwave-assisted cyclocondensation avoids phosgene use in oxazepine synthesis, contrasting with thiepin methods involving thioxanthene intermediates .

Dibenzo[b,f]diazepines (e.g., Clozapine)

  • Structural Differences :
    • Diazepines feature two nitrogen atoms in the seven-membered ring vs. one sulfur in thiepins.
    • Clozapine lacks the 8-chloro and dihydro modifications present in the target compound.
  • Pharmacology :
    • Clozapine’s efficacy in treatment-resistant schizophrenia is attributed to broad receptor affinity (D2, 5-HT2A). The thiepin analog’s sulfur atom may modulate receptor selectivity .
  • Solubility :
    • The dihydrochloride salt of the target compound likely offers superior solubility compared to clozapine’s free base form .

Dibenzo[b,f]thiazepines (e.g., CB1 Inverse Agonists)

  • Structural Differences :
    • Thiazepines contain a sulfur and nitrogen in the heterocycle, whereas thiepins have only sulfur.
    • Lead compound 12e (11-(4-chlorophenyl)dibenzo[b,f][1,4]thiazepine-8-carboxylic acid butylamide) includes a carboxylic acid side chain absent in the target compound .
  • Pharmacology: Thiazepines exhibit cannabinoid receptor (CB1) inverse agonism, distinct from the presumed dopamine antagonism of the thiepin compound .
  • Synthesis :
    • Parallel synthesis strategies for thiazepines contrast with stepwise alkylation/cyclization approaches for thiepins .

Comparative Data Table

Compound Class Example Drug/Compound Heteroatom(s) Key Substituents Biological Activity Solubility Enhancement
Dibenzo[b,f]thiepin Target Compound S 8-Cl, 11-(4-Me-piperazinyl) Antipsychotic (presumed) Dihydrochloride salt
Dibenzo[b,f]oxazepine Loxapine O 11-(4-Me-piperazinyl) Antipsychotic Free base
Dibenzo[b,f]diazepine Clozapine N, N 8-Cl (absent in target) Antipsychotic Free base
Dibenzo[b,f]thiazepine 12e (CB1 inverse agonist) S, N 11-(4-Cl-phenyl), carboxylic acid CB1 inverse agonism Butylamide side chain

Key Research Findings

  • Synthesis : The target compound’s synthesis likely involves nucleophilic substitution to introduce the piperazinyl group, similar to methods for 8-chloro-dibenzo[b,e][1,4]diazepines .
  • Biological Activity : The 8-chloro and 4-methylpiperazinyl groups are critical for receptor binding, as seen in zotepine’s neuroleptic effects .
  • Solubility : Dihydrochloride salt formation addresses poor solubility issues common in dibenzoheterocycles, a strategy also used in CB1 thiazepine analogs .

Biological Activity

Dibenzo(b,f)thiepin-2-ol, 10,11-dihydro-8-chloro-11-(4-methyl-1-piperazinyl)-, dihydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the dibenzo-thiepin family, which is characterized by a fused ring structure featuring sulfur. Its molecular formula is C19H21ClN2SC_{19}H_{21}ClN_2S, and it has notable pharmacological implications due to its unique structural features.

Dibenzo(b,f)thiepin derivatives have been studied for their interaction with various biological targets:

  • Neurotransmitter Receptors : The compound exhibits activity on multiple neurotransmitter systems, particularly dopamine and serotonin receptors. This interaction suggests potential applications in treating psychiatric disorders.
  • Inhibition of Enzymatic Activity : Some studies indicate that dibenzo derivatives can inhibit enzymes such as tyrosinase, which is crucial in melanin production. This inhibition may have implications for skin-related conditions like hyperpigmentation .
  • Cardiovascular Effects : Research has shown that certain dibenzo derivatives can influence cardiac function by altering perfusion pressure and coronary resistance, indicating potential cardiovascular applications .

In Vitro Studies

In vitro studies have demonstrated the biological activity of the compound through various assays:

  • Tyrosinase Inhibition : The compound was evaluated for its ability to inhibit tyrosinase in B16F10 murine melanoma cells. The results indicated significant inhibition of melanin production, suggesting its utility in dermatological applications .
  • Cytotoxicity Assessments : Cytotoxic effects were assessed in cell lines to determine safety profiles. Concentrations below 20 µM showed no significant cytotoxicity, making it a candidate for further therapeutic exploration .

In Vivo Studies

In vivo studies using isolated rat heart models have provided insights into the cardiovascular effects of dibenzo derivatives. These studies revealed that certain compounds could increase left ventricular pressure and alter coronary resistance, indicating potential therapeutic uses in cardiovascular diseases .

Summary of Biological Activities

Activity TypeMethodologyFindings
Tyrosinase InhibitionB16F10 Cell AssaySignificant reduction in melanin production
CytotoxicityCell Viability AssayNon-cytotoxic at ≤20 µM
Cardiovascular EffectsIsolated Rat Heart ModelIncreased perfusion pressure at low concentrations

Case Studies

  • Case Study on Melanogenesis : A study focused on the anti-melanogenic effects of dibenzo derivatives found that specific analogs significantly inhibited tyrosinase activity in B16F10 cells. This suggests a potential application for skin lightening agents in cosmetic formulations.
  • Cardiac Function Investigation : Another investigation assessed the impact of dibenzo derivatives on cardiac function using isolated rat hearts. The results demonstrated that certain compounds could effectively modulate cardiac output and vascular resistance, providing a basis for further research into cardiovascular therapeutics.

Q & A

Q. What are the key synthetic methodologies for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, including cyclization of dibenzo-thiepin scaffolds and functionalization with 4-methylpiperazine. Optimization strategies include:

  • Lewis Acid Catalysis : Using catalysts like BF₃·Et₂O or AlCl₃ to enhance cyclization efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve intermediate stability during phenoxide coupling .
  • Salt Formation : Dihydrochloride salt purification via recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are critical for structural characterization and impurity profiling?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of chloro and piperazinyl substituents .
  • HPLC-MS : Quantifies impurities like 11-(morpholin-4-yl)dibenzo[b,f][1,4]thiazepine (Impurity T) using C18 columns and acetonitrile/water gradients .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the dibenzo-thiepin core .

Q. What in vitro models are used to screen its biological activity?

  • Receptor Binding Assays : Radioligand displacement studies (e.g., dopamine D₂ and serotonin 5-HT₂A receptors) to assess antipsychotic potential .
  • Antimicrobial Screening : Agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) to evaluate derivatives with substituted dithia-biureto groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacological profiles?

  • Substituent Effects : Fluorination at positions 7/8 enhances metabolic stability by reducing CYP450-mediated oxidation .
  • Piperazine Modifications : Replacing 4-methylpiperazine with morpholine reduces cardiotoxicity while retaining receptor affinity .
  • Thiepin vs. Thiazepine Cores : Comparative molecular docking shows thiepin derivatives exhibit higher conformational flexibility, improving CNS penetration .

Q. What mechanistic insights explain its interaction with biological targets?

  • Molecular Dynamics Simulations : Predict strong hydrogen bonding between the hydroxyl group at position 11 and Glu342 in the 5-HT₂A receptor .
  • Transcriptomic Profiling : RNA-seq of neuronal cells treated with the compound reveals downregulation of pro-inflammatory cytokines (e.g., IL-6, TNF-α) .

Q. How can in vivo pharmacokinetic and toxicity studies be designed to evaluate therapeutic potential?

  • ADME Profiling : Plasma half-life (t₁/₂) and brain-to-plasma ratio measurements in rodent models using LC-MS/MS .
  • Toxicogenomics : RNA-seq of liver tissue identifies off-target effects on cytochrome P450 enzymes .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

  • Batch Reactor Limitations : Poor heat dissipation during exothermic cyclization steps is addressed via continuous flow chemistry .
  • Impurity Control : Scalable purification techniques (e.g., preparative HPLC) reduce dibenzo[b,f][1,4]thiazepin-11-one contamination to <0.1% .

Q. How does salt formation (dihydrochloride) impact physicochemical properties?

  • Solubility : The dihydrochloride form increases aqueous solubility (>50 mg/mL in PBS) compared to the free base .
  • Stability : Hygroscopicity is mitigated by lyophilization, ensuring long-term storage stability at -20°C .

Methodological Considerations

Q. What computational tools are used to predict binding affinity and metabolic pathways?

  • Molecular Docking : AutoDock Vina models interactions with dopamine D₂ receptors (PDB ID: 6CM4) .
  • QSAR Models : Machine learning (e.g., Random Forest) predicts logP and bioavailability based on substituent electronegativity .

Q. How can in vivo efficacy be validated in disease models?

  • Rodent Behavioral Assays : Prepulse inhibition (PPI) tests in schizophrenia models (e.g., MK-801-induced deficits) .
  • Microdialysis : Measures extracellular dopamine levels in the prefrontal cortex post-administration .

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